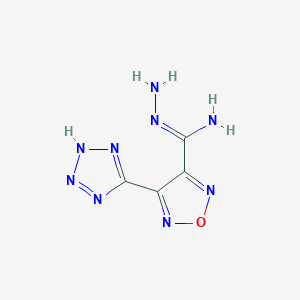
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide is a compound that belongs to the class of tetrazole derivatives
Métodos De Preparación
The synthesis of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide typically involves multistep reactions. One effective synthetic route starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carboximidamide, which is then subjected to cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), resulting in the formation of hydrazine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as ZnCl2, and reagents like sodium azide and NaBH4. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.
Aplicaciones Científicas De Investigación
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tetrazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Medicine: Due to its bioisosteric properties, the compound is being explored for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors via non-covalent interactions, leading to a range of biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, the compound can induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparación Con Compuestos Similares
4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide can be compared with other similar compounds, such as:
3-azido-4-(2{H}-tetrazol-5-yl)furazan: This compound also contains a tetrazole ring and exhibits high energy characteristics and thermal stability.
5-(4-nitrofurazan-3-yl)-2{H}-tetrazole: Similar to the original compound, this derivative has applications in the development of energetic materials.
The uniqueness of this compound lies in its combination of the tetrazole and oxadiazole rings, which provide a balance of high energy characteristics and thermal stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
890092-99-6 |
|---|---|
Fórmula molecular |
C4H5N9O |
Peso molecular |
195.14 g/mol |
Nombre IUPAC |
N'-amino-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H5N9O/c5-3(7-6)1-2(11-14-10-1)4-8-12-13-9-4/h6H2,(H2,5,7)(H,8,9,12,13) |
Clave InChI |
XXAHCAHWKKDUOL-UHFFFAOYSA-N |
SMILES isomérico |
C1(=NON=C1/C(=N/N)/N)C2=NNN=N2 |
SMILES canónico |
C1(=NON=C1C(=NN)N)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















